

Unveiling A-65281: A Technical Deep Dive into its Discovery and Initial Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthetic approaches for A-65281, a potent antibacterial agent. A-65281, identified by the CAS number 111279-49-3, is chemically known as 9-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)[1] [2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione. This document, compiled from available scientific literature and patent information, details its mechanism of action, summarizes its biological activity, and outlines the experimental methodologies for its synthesis and evaluation.

Core Compound Data

Parameter	Value
Compound Name	A-65281
CAS Number	111279-49-3
Molecular Formula	C17H16F2N4O2S
Originator	Abbott Laboratories
Class	Isothiazoloquinolone
Primary Mechanism of Action	DNA Gyrase Inhibitor

Discovery and Mechanism of Action

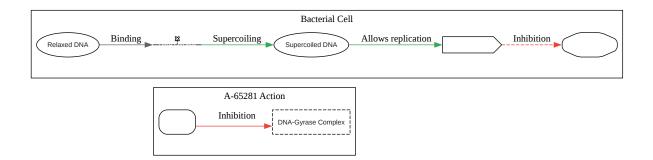


A-65281 was discovered and initially developed by Abbott Laboratories as part of a research program into novel quinolone-based antibacterial agents. It belongs to the isothiazoloquinolone class of compounds, which are designed to inhibit bacterial DNA gyrase.[3]

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA unwinding. A-65281, like other quinolone antibiotics, is believed to bind to the DNA-gyrase complex, stabilizing the transient double-strand breaks and thereby inhibiting the resealing of the DNA strands. This leads to a cascade of events culminating in bacterial cell death.

Interestingly, studies have also revealed that A-65281 and its analogs can induce DNA breakage mediated by eukaryotic topoisomerase II, suggesting a broader, though less potent, activity against eukaryotic enzymes.[3] This highlights the importance of selectivity in the design of topoisomerase-directed antibacterial agents to minimize potential toxicity.[3]

The following diagram illustrates the proposed mechanism of action of A-65281.



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Proposed mechanism of action for A-65281.

Initial Synthesis and Development





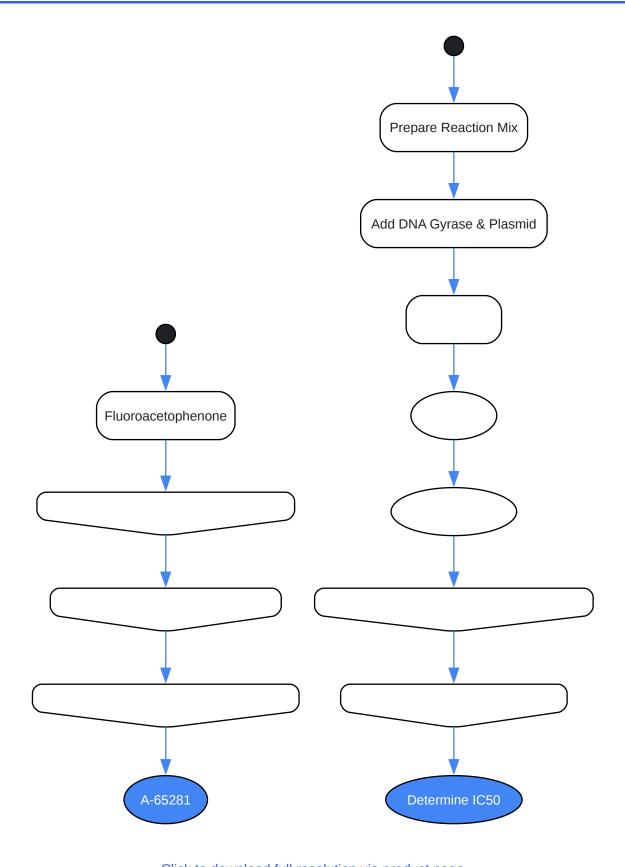


The initial synthesis of A-65281 and related isothiazoloquinolones presented significant chemical challenges. The core structure, a thiazolo[5,4-b]quinoline, requires a multi-step synthetic sequence. While the specific, proprietary synthesis protocol from Abbott Laboratories is not publicly detailed, a publication by Stanislav Rádl on the synthesis of a closely related analog provides valuable insights into the potential synthetic route and its challenges.

The general synthetic strategy likely involves the construction of a substituted quinolone core followed by the annulation of the isothiazole ring. Key intermediates in such a synthesis would include appropriately substituted fluoroacetophenones, which are then elaborated to form the quinolone ring system. The introduction of the piperazine moiety is typically achieved through nucleophilic aromatic substitution on a highly activated fluoroquinolone intermediate.

The following workflow outlines a plausible, generalized synthetic pathway based on related chemistries.





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